molecular formula C21H26N2O2 B1259036 1-[(1R,9S,10S,11R,12E,17S)-12-ethylidene-10-(hydroxymethyl)-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-8-yl]ethanone

1-[(1R,9S,10S,11R,12E,17S)-12-ethylidene-10-(hydroxymethyl)-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-8-yl]ethanone

Cat. No.: B1259036
M. Wt: 338.4 g/mol
InChI Key: IJTKEUDLEABZCZ-SEACFGBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Retuline is a monoterpenoid indole alkaloid with formula C21H26N2O2, isolated from several species of Strychnos. It has a role as a plant metabolite. It is a monoterpenoid indole alkaloid, a primary alcohol, a tertiary amino compound, an organic heteropentacyclic compound and a member of acetamides.

Scientific Research Applications

Molecular Structure and Stability

Study of Isomerization Dynamics : Research led by Afonin et al. (2017) explored the spontaneous E/Z isomerization of certain diazapentacyclodienedicarboxylates, revealing that compounds similar to 1-[(1R,9S,10S,11R,12E,17S)-12-ethylidene-10-(hydroxymethyl)-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-8-yl]ethanone exhibit spontaneous isomerization in certain solutions. This finding can be crucial for understanding the stability and reactivity of such compounds in different environments, which is essential for their potential application in various scientific fields (Afonin et al., 2017).

Synthesis and Chemical Reactions

Synthesis of Heterocyclic Compounds : Research by Attaby et al. (2006) involved the synthesis of a compound similar to this compound and its reactions to produce a range of heterocyclic compounds. The study highlighted the compound's utility as a precursor for synthesizing novel heterocyclic structures with potential applications in material science and pharmacology (Attaby et al., 2006).

Anti-Inflammatory Activity of Derivatives : Ouf et al. (2015) synthesized a series of thieno[3,2-g]chromene derivatives from a similar compound, discovering that some derivatives exhibited notable anti-inflammatory activities. This work suggests the potential medicinal applications of derivatives of this compound in the development of new anti-inflammatory agents (Ouf et al., 2015).

Molecular Analysis and Characterization

Crystal and Molecular Structure Analysis : Studies by Quadrelli et al. (2011) and Ganapathy et al. (2013) involved the determination of crystal and molecular structures of compounds similar to this compound. Such structural analyses are crucial for understanding the physical and chemical properties of these compounds, which can inform their application in materials science, drug design, and other fields (Quadrelli et al., 2011), (Ganapathy et al., 2013).

Properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

1-[(1R,9S,10S,11R,12E,17S)-12-ethylidene-10-(hydroxymethyl)-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-8-yl]ethanone

InChI

InChI=1S/C21H26N2O2/c1-3-14-11-22-9-8-21-17-6-4-5-7-18(17)23(13(2)25)20(21)16(12-24)15(14)10-19(21)22/h3-7,15-16,19-20,24H,8-12H2,1-2H3/b14-3-/t15-,16-,19-,20-,21+/m0/s1

InChI Key

IJTKEUDLEABZCZ-SEACFGBCSA-N

Isomeric SMILES

C/C=C\1/CN2CC[C@@]34[C@@H]2C[C@@H]1[C@@H]([C@@H]3N(C5=CC=CC=C45)C(=O)C)CO

SMILES

CC=C1CN2CCC34C2CC1C(C3N(C5=CC=CC=C45)C(=O)C)CO

Canonical SMILES

CC=C1CN2CCC34C2CC1C(C3N(C5=CC=CC=C45)C(=O)C)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(1R,9S,10S,11R,12E,17S)-12-ethylidene-10-(hydroxymethyl)-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-8-yl]ethanone
Reactant of Route 2
1-[(1R,9S,10S,11R,12E,17S)-12-ethylidene-10-(hydroxymethyl)-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-8-yl]ethanone
Reactant of Route 3
Reactant of Route 3
1-[(1R,9S,10S,11R,12E,17S)-12-ethylidene-10-(hydroxymethyl)-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-8-yl]ethanone
Reactant of Route 4
Reactant of Route 4
1-[(1R,9S,10S,11R,12E,17S)-12-ethylidene-10-(hydroxymethyl)-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-8-yl]ethanone
Reactant of Route 5
1-[(1R,9S,10S,11R,12E,17S)-12-ethylidene-10-(hydroxymethyl)-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-8-yl]ethanone
Reactant of Route 6
1-[(1R,9S,10S,11R,12E,17S)-12-ethylidene-10-(hydroxymethyl)-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-8-yl]ethanone

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